6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Physicochemical Properties Lipophilicity Medicinal Chemistry

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1203190-57-1) is a fully substituted, non‑planar heterocyclic compound within the pyrazolo[1,5‑a]pyrimidine family. The core scaffold is recognized as a privileged structure in kinase inhibitor design and central nervous system (CNS) drug discovery, but biological outcomes are exquisitely sensitive to the peripheral substitution pattern.

Molecular Formula C21H18ClN3
Molecular Weight 347.85
CAS No. 1203190-57-1
Cat. No. B2585136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS1203190-57-1
Molecular FormulaC21H18ClN3
Molecular Weight347.85
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4
InChIInChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
InChIKeyICLLKFFTVVUMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1203190-57-1): A Substituted Pyrazolopyrimidine Scaffold for Medicinal Chemistry and Kinase Research


6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1203190-57-1) is a fully substituted, non‑planar heterocyclic compound within the pyrazolo[1,5‑a]pyrimidine family [1]. The core scaffold is recognized as a privileged structure in kinase inhibitor design and central nervous system (CNS) drug discovery, but biological outcomes are exquisitely sensitive to the peripheral substitution pattern [2]. This specific derivative bears a unique combination of a 7‑chloro group, 2,5‑dimethyl groups, a 3‑phenyl ring, and a 6‑benzyl substituent. The presence of the 6‑benzyl group fundamentally distinguishes it from simpler 6‑unsubstituted analogs by introducing an additional lipophilic domain (XLogP3 = 5.6) [1] and a methylene spacer that has been shown in related chemotypes to alter receptor subtype selectivity and in vivo efficacy [2].

Why 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


The pyrazolo[1,5‑a]pyrimidine platform is not a uniform commodity; small structural changes produce large shifts in target engagement and physicochemical properties. In a direct comparative study of 6‑benzyl versus 6‑phenyl pyrazolo[1,5‑a]pyrimidin‑7(4H)‑ones, the addition of the methylene spacer in the 6‑benzyl series conferred nanomolar GABA‑A receptor binding affinity (Ki), while the analogous 6‑phenyl compound was devoid of measurable affinity [1]. The 7‑chloro substituent on the target compound further provides a reactive handle for late‑stage derivatization (SNAr) that is absent in 7‑oxo or 7‑amino analogs, making this compound a versatile intermediate for parallel library synthesis [2]. For procurement decisions, replacing 6‑benzyl‑7‑chloro‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine with a 6‑unsubstituted, 7‑hydroxy, or 6‑aryl analog would introduce unknown changes in potency, selectivity, solubility, and metabolic stability that cannot be predicted without costly resynthesis and re‑assay.

Quantitative Differentiation Evidence for 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1203190-57-1) Against Closest Analogs


Lipophilicity Differential: 6-Benzyl Substitution vs. 6-Unsubstituted Analog

The 6‑benzyl group on the target compound provides a substantial increase in lipophilicity compared to the 6‑unsubstituted analog. 6‑Benzyl‑7‑chloro‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine has a computed XLogP3 of 5.6 [1], whereas the 6‑unsubstituted comparator (7‑chloro‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine, CAS 1144449‑18‑2) has a computed XLogP3 of 3.2 .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Target Engagement Shift: 6-Benzyl Methylene Spacer Confers GABA-A Receptor Affinity vs. Inactive 6-Phenyl Analog

In a controlled study of pyrazolo[1,5‑a]pyrimidin‑7(4H)‑one derivatives, the 6‑benzyl compound (3g, bearing a 2‑pyridyl at R3) demonstrated nanomolar binding affinity (Ki) at the GABA‑A receptor benzodiazepine binding site and produced an anxiolytic effect in vivo at 10–30 mg/kg comparable to diazepam. The directly analogous 6‑phenyl compound (2g) showed no measurable receptor binding affinity and was devoid of in vivo activity [1]. Although the target compound differs at the 7‑position (Cl vs. O), the methylene spacer of the 6‑benzyl group is the critical pharmacophoric element identified in this study.

GABA-A Receptor CNS Pharmacology Structure-Activity Relationship

Synthetic Versatility: 7‑Chloro Leaving Group Enables Late‑Stage Diversification vs. Inert 7‑Methyl or 7‑Phenyl Analogs

The 7‑chloro substituent on the target compound serves as an activated leaving group for nucleophilic aromatic substitution (SNAr). This is demonstrated by the existence of multiple commercial derivatives generated from the same 6‑benzyl‑7‑chloro scaffold, including 7‑thioether, 7‑amino, and 7‑sulfanyl analogs . In contrast, the corresponding 7‑methyl, 7‑phenyl, or 7‑unsubstituted pyrazolo[1,5‑a]pyrimidines lack this reactive handle and require de novo synthesis for any modification at the 7‑position.

Parallel Synthesis SNAr Chemistry Fragment-Based Drug Discovery

Procurement-Relevant Application Scenarios for 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1203190-57-1)


Central Nervous System (CNS) Drug Discovery: Lead Generation Targeting GABA-A Receptor Subtypes

The class‑level evidence that the 6‑benzyl group produces nanomolar GABA‑A receptor binding affinity, while the 6‑phenyl analog is entirely inactive, positions 6‑benzyl‑substituted pyrazolo[1,5‑a]pyrimidines as privileged starting points for anxiolytic and anticonvulsant drug discovery [1]. The high computed lipophilicity (XLogP3 = 5.6) of the target compound predicts favorable blood‑brain barrier penetration, a prerequisite for CNS activity. Researchers procuring this compound for GABA‑A receptor programs should use it as a core scaffold for further optimization at the 3‑aryl and 7‑positions, rather than investing in inactive 6‑aryl analogs.

Kinase Inhibitor Library Design: CDK and TRK Inhibitor Scaffold Development

Pyrazolo[1,5‑a]pyrimidines are extensively validated as ATP‑competitive kinase inhibitor scaffolds, with numerous patents covering CDK, TRK, and Pim kinase applications [1][2]. The fully substituted nature of the target compound, including the 3‑phenyl and 6‑benzyl groups, provides extensive vector diversity for probing kinase hinge‑region and hydrophobic pocket interactions. The 7‑chloro leaving group further enables parallel synthesis of focused kinase inhibitor libraries without the need for scaffold reconstruction. Procurement of this compound as a single versatile intermediate can support multiple kinase target programs simultaneously.

Fragment‑Based and Late‑Stage Diversification Chemistry

The 7‑chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing rapid generation of diverse 7‑substituted analogs from a single batch of the target compound [1]. This synthetic feature reduces procurement and synthesis costs for medicinal chemistry groups conducting structure‑activity relationship (SAR) studies, as the same intermediate can be used to prepare 7‑amino, 7‑thioether, 7‑sulfanyl, and 7‑oxy derivatives without revisiting the full synthetic route. This scalability and versatility distinguish the target compound from 7‑unsubstituted or 7‑alkyl congeners that lack a diversification handle.

Quote Request

Request a Quote for 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.